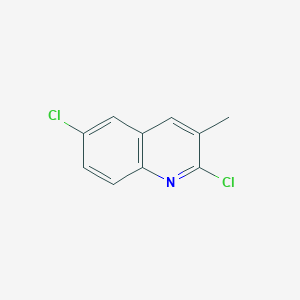

2,6-二氯-3-甲基喹啉

描述

2,6-Dichloro-3-methylquinoline is a chlorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with the chemical formula C9H7N. They are known for their diverse applications in medicinal chemistry due to their bioactive properties. Although the provided papers do not directly discuss 2,6-Dichloro-3-methylquinoline, they do provide insights into the chemistry of related quinoline compounds, which can be used to infer some aspects of the target molecule's behavior and properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple and inexpensive raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitrification, and chlorination, starting from 4-methoxyaniline, and resulted in a high yield of 85% . Similarly, the synthesis of methylenedioxy-bearing quinoline derivatives was performed using a one-pot reaction under ultrasound irradiation conditions, which is indicative of the innovative methods employed in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The presence of substituents like chlorine and methyl groups can influence the molecular conformation and intermolecular interactions. For example, novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline exhibit nonclassical C-H...O/N interactions, which can affect the compound's physical properties and reactivity .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including hydrogen bonding, arylation, and nucleophilic addition. The crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with different chloro-nitrobenzoic acids demonstrate the ability of quinolines to form stable hydrogen bonds . Additionally, the DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines shows the potential for functionalizing the quinoline core .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. The presence of electron-withdrawing groups such as chlorine can affect the electron density of the aromatic system, potentially altering properties like solubility, melting point, and reactivity. The synthesis and structural proof of 1-methyl-3-imino-4-hydroxy-4-phenyl-6-chloro-1,2,3,4-tetrahydroquinoline-2-one provide insights into the transformation products and their properties .

科学研究应用

- Testing: Utilization of standard microbiological assays to measure efficacy against bacterial strains. Results Summary: The compound exhibits significant antimicrobial activity, with the level of activity depending on the substitution on the heterocyclic pyridine ring .

- Testing: In vitro and in vivo testing against Plasmodium species. Results Summary: Quinoline derivatives, including 2,6-Dichloro-3-methylquinoline, have shown effectiveness in inhibiting the growth of Plasmodium, the parasite responsible for malaria .

- Testing: Cell-based assays to test the cytotoxic effects on various cancer cell lines. Results Summary: Studies indicate that certain quinoline derivatives can induce apoptosis in cancer cells, leading to their death .

- Testing: Behavioral assays in animal models to assess the therapeutic effects. Results Summary: Some derivatives have shown promising results in reducing symptoms of depression and convulsions in preclinical studies .

- Testing: Evaluation of anti-HIV activity using viral replication assays. Results Summary: Certain quinoline derivatives have demonstrated the ability to inhibit HIV replication in vitro .

Proteomics Research

Scientific Field

Catalyst in Synthesis

Scientific Field

Material Science

Scientific Field

Electronics Industry

Scientific Field

Dye and Pigment Production

Scientific Field

Environmental Science

Scientific Field

Chemical Intermediates

Scientific Field

- Testing: Analytical techniques like NMR and mass spectrometry to confirm the structure and purity. Results Summary: The use of 2,6-Dichloro-3-methylquinoline as an intermediate is crucial for the successful synthesis of various pharmaceuticals and other chemicals .

Agricultural Chemistry

Scientific Field

- Testing: Field trials to assess the efficacy and safety of the agrochemicals. Results Summary: Some quinoline derivatives have shown promise in improving crop yields and protecting plants from pests .

Analytical Reagents

Scientific Field

- Testing: Calibration and validation of analytical methods using these reagents. Results Summary: Quinoline-based reagents can enhance the sensitivity and specificity of analytical assays .

Photodynamic Therapy

Scientific Field

- Testing: In vitro and in vivo studies to evaluate the phototoxic effects on cancer cells. Results Summary: Quinoline compounds have shown potential in inducing cell death when activated by light in PDT experiments .

Corrosion Inhibition

Scientific Field

- Testing: Electrochemical and surface analysis to assess corrosion resistance. Results Summary: Quinoline derivatives can provide effective protection against corrosion, extending the life of metal components .

Fluorescent Probes

Scientific Field

安全和危害

The safety data sheet for 2,6-Dichloro-3-methylquinoline indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound may cause skin irritation, serious eye irritation, and drowsiness or dizziness .

属性

IUPAC Name |

2,6-dichloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCCQISMNZBKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577118 | |

| Record name | 2,6-Dichloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-methylquinoline | |

CAS RN |

132118-32-2 | |

| Record name | 2,6-Dichloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132118-32-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。